1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide
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Overview
Description
1-(6-methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methyl group, an imidazole ring, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
1-(6-methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of intermediates. One common method includes the reaction of 6-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-nitrobenzaldehyde under reflux conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(6-methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-methylpyridin-2-yl)-2-(4-nitrophenyl)ethanone
- 1-(6-methylpyridin-2-yl)-3-(4-nitrophenyl)propane
- 1-(6-methylpyridin-2-yl)-4-(4-nitrophenyl)butane
Uniqueness
Compared to these similar compounds, 1-(6-methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide stands out due to its unique imidazole ring, which imparts distinct chemical and biological properties. The presence of the imidazole ring allows for additional interactions and reactivity, making it a more versatile and potent compound in various applications.
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-[(Z)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-12-3-2-4-16(20-12)22-10-15(18-11-22)17(24)21-19-9-13-5-7-14(8-6-13)23(25)26/h2-11H,1H3,(H,21,24)/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBXHKGPDQMSCM-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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